molecular formula C11H9BrO B8698541 (5-bromonaphthalen-2-yl)methanol

(5-bromonaphthalen-2-yl)methanol

Cat. No.: B8698541
M. Wt: 237.09 g/mol
InChI Key: WQWYMTQBTFOERJ-UHFFFAOYSA-N
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Description

(5-bromonaphthalen-2-yl)methanol: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromine atom at the 5th position and a hydroxymethyl group at the 2nd position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-bromonaphthalen-2-yl)methanol typically involves the bromination of 2-hydroxymethylnaphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps . This method ensures a high yield and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions: (5-bromonaphthalen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (5-bromonaphthalen-2-yl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various coupling reactions .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-performance materials .

Mechanism of Action

The mechanism of action of (5-bromonaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity .

Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

(5-bromonaphthalen-2-yl)methanol

InChI

InChI=1S/C11H9BrO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6,13H,7H2

InChI Key

WQWYMTQBTFOERJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CO)C(=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-bromonaphthalene-2-carboxylic acid (10.04 g, 40 mmol) in dry THF (400 mL) cooled to 0° C. was added BH3 ·THF (54 mL, 54 mmol; 1.0M solution in THF) dropwise over 45 minutes. The resulting solution was stirred overnight while warming to room temperature. The excess BH3 was quenched by the addition of H2O (200 mL) at 0° C. and the volatiles were removed in vacuo. The aqueous residue was extracted with Et2O (2×250 mL) and the combined organic layers were dried (MgSO4) and concentrated in vacuo to give the title compound as a colorless liquid which solidified to a white solid upon standing (9.48 g, 100%). This material was of adequate purity to be used as such in the next step.
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10.04 g
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reactant
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400 mL
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·THF
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54 mL
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reactant
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Synthesis routes and methods II

Procedure details

Methyl 5-bromo-2-naphthoate (6.0 g) in benzene (100 ml) was cooled at 7° and a 70% solution of Vitride (sodium dihydro bis-2-methoxyethoxy aluminate) (10 ml) in benzene (20 ml)) was added dropwise with stirring. The solution was stirred for 4 hours at this temperature and decomposed with water and dilute hydrochloric acid. The benzene solution was separated and washed successively with dilute acid, saturated sodium bicarbonate solution and saturated sodium chloride solution, dried over sodium sulphate and evaporated to give a solid (4.8 g), m.p. 76°-77°.
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6 g
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reactant
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100 mL
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solution
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10 mL
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20 mL
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Synthesis routes and methods III

Procedure details

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COCCO[AlH2-]OCCOC
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